REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[OH:5][C:6]1[C:15]2[C:10](=[CH:11][C:12]([O:16][CH2:17][CH2:18][CH3:19])=[CH:13][CH:14]=2)[O:9][C:8](=[O:20])[CH:7]=1>C(Cl)(Cl)Cl>[OH:5][C:6]1[C:15]2[C:10](=[CH:11][C:12]([O:16][CH2:17][CH2:18][CH3:19])=[CH:13][CH:14]=2)[O:9][C:8](=[O:20])[C:7]=1[N+:1]([O-:4])=[O:2]
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(OC2=CC(=CC=C12)OCCC)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a further hour
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo and 6N hydrochloric acid (60 ml)
|
Type
|
ADDITION
|
Details
|
added to the residue
|
Type
|
FILTRATION
|
Details
|
Filtration and recrystallisation from ethanol
|
Type
|
CUSTOM
|
Details
|
gave the product, m.p. 151°-2°, (C12H11NO6 requires C, 54.34; H, 4.18; N, 5.28. Found: C, 54.38; H, 4.28; N, 5.24)
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(OC2=CC(=CC=C12)OCCC)=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |